molecular formula C13H17NOS B13121752 1,2-Benzisothiazol-3(2H)-one, 2-hexyl- CAS No. 122277-20-7

1,2-Benzisothiazol-3(2H)-one, 2-hexyl-

Cat. No.: B13121752
CAS No.: 122277-20-7
M. Wt: 235.35 g/mol
InChI Key: YMPRACBTLZVYQS-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one, 2-hexyl- is a chemical compound belonging to the benzisothiazolone family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The hexyl substitution on the benzisothiazolone ring can influence the compound’s physical and chemical properties, making it suitable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-hexyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with hexyl isocyanate, followed by cyclization to form the benzisothiazolone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 2-hexyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The hexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1,2-Benzisothiazol-3(2H)-one, 2-hexyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-hexyl- involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzisothiazol-3(2H)-one
  • 1,2-Benzisothiazol-3(2H)-one, 2-methyl-
  • 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-

Comparison

Compared to its analogs, 1,2-Benzisothiazol-3(2H)-one, 2-hexyl- may exhibit unique properties due to the longer hexyl chain. This can affect its solubility, reactivity, and biological activity, making it suitable for specific applications where other analogs may not be as effective.

Properties

CAS No.

122277-20-7

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

2-hexyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C13H17NOS/c1-2-3-4-7-10-14-13(15)11-8-5-6-9-12(11)16-14/h5-6,8-9H,2-4,7,10H2,1H3

InChI Key

YMPRACBTLZVYQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

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